![molecular formula C17H16N4O4 B2637689 1-(benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea CAS No. 1421468-63-4](/img/structure/B2637689.png)
1-(benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea” is a complex organic molecule. The benzo[d][1,3]dioxol-5-yl and furan-2-yl groups are aromatic moieties, which are often found in bioactive molecules .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via palladium-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular structure of this compound likely involves several ring structures, including a benzodioxol group and a furan group .Scientific Research Applications
Synthesis and Chemical Transformations
Novel Synthesis Methods : Research into similar compounds has explored novel synthesis routes and chemical transformations. For example, El’chaninov et al. (2018) discussed the synthesis of pyrazolo[4,3-g][1,3]benzothiazole derivatives, highlighting innovative approaches to creating complex heterocyclic structures that could have applications in material science and pharmaceutical research El’chaninov et al., 2018.
Heterocyclic Compound Derivatives : Studies such as those by Mansour et al. (2020) have synthesized thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety, evaluating their antimicrobial and anti-proliferative activities. This suggests a potential application in the development of new antimicrobial agents and cancer therapeutics Mansour et al., 2020.
Biological Activities
- Antimicrobial and Antiproliferative Properties : Compounds structurally related to the one have shown promising biological activities. For example, the study by Mansour et al. (2020) found that certain pyrazole derivatives exhibited significant antimicrobial and antiproliferative effects, indicating potential for use in treating infections and cancer Mansour et al., 2020.
Advanced Material and Pharmacological Applications
Material Science Applications : The synthesis of complex heterocyclic compounds like those studied by El’chaninov et al. (2018) could lead to new materials with unique properties, useful in electronics, photonics, and nanotechnology El’chaninov et al., 2018.
Pharmacological Potential : The antimicrobial and antiproliferative activities observed in compounds related to "1-(benzo[d][1,3]dioxol-5-yl)-3-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)urea" suggest potential applications in developing new therapeutic agents. These compounds could serve as a basis for the development of drugs targeting specific microbial pathogens or cancer cells Mansour et al., 2020.
Future Directions
properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-21-13(14-3-2-6-23-14)7-12(20-21)9-18-17(22)19-11-4-5-15-16(8-11)25-10-24-15/h2-8H,9-10H2,1H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIJOVLIMPIWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

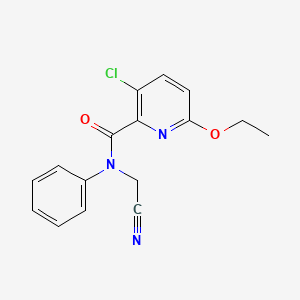
![4-(diethylsulfamoyl)-N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2637610.png)
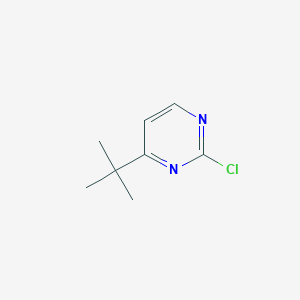
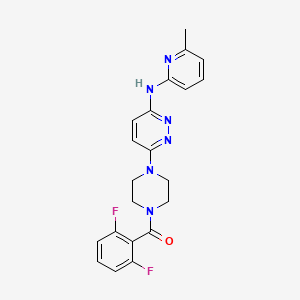
![Spiro[3.5]nonan-2-ol](/img/structure/B2637614.png)
![N-[2-(4-ethoxyphenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B2637615.png)
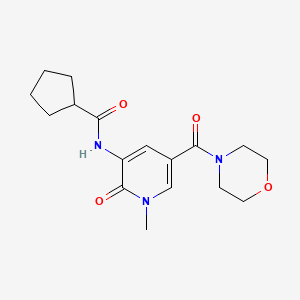
![3-allyl-8-(2-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2637619.png)
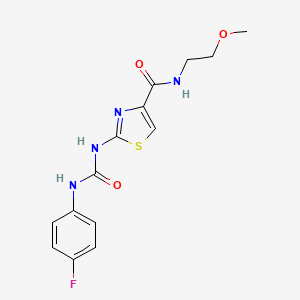
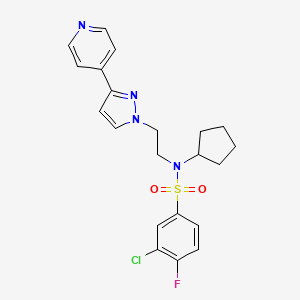
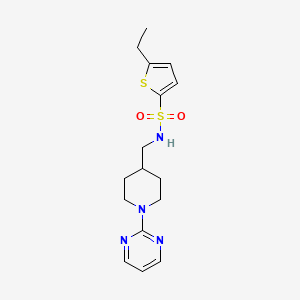
![N-(4-isopropylphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2637624.png)
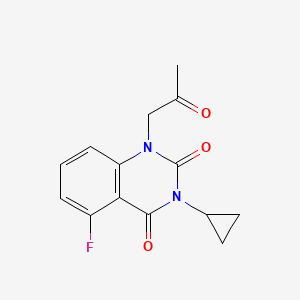
![4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2637627.png)